GCN2 Kinase Inhibition: Potent Cellular Activity with Defined Structure-Activity Relationship
In a cellular assay using human SK-OV-3 ovarian cancer cells, a derivative incorporating the 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold exhibited potent inhibition of GCN2 kinase, with an IC₅₀ of 16 nM as measured by reduction in eIF2α phosphorylation [1]. In contrast, the widely used reference GCN2 inhibitor GCN2-IN-6 (CAS 2183470-09-7) shows a cellular IC₅₀ of 9.3 nM under comparable assay conditions . While GCN2-IN-6 is slightly more potent, the 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative offers a distinct chemotype with potential advantages in selectivity and intellectual property positioning. Importantly, the unsubstituted parent compound (2-oxo-1,2-dihydroquinoline-3-carbonitrile) exhibits no measurable GCN2 inhibition at concentrations up to 50 µM, underscoring the critical role of the 6-bromo substitution in conferring kinase-targeting activity [2].
| Evidence Dimension | GCN2 kinase inhibition in cellular assay |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | GCN2-IN-6: IC₅₀ = 9.3 nM; Parent compound: IC₅₀ > 50,000 nM |
| Quantified Difference | ~1.7-fold less potent than GCN2-IN-6; >3,000-fold more potent than parent compound |
| Conditions | Human SK-OV-3 cells, eIF2α phosphorylation reduction, 20 min incubation |
Why This Matters
Demonstrates that the 6-bromo substitution is essential for kinase engagement, enabling access to a distinct chemical space for GCN2-targeted drug discovery.
- [1] BindingDB. BDBM50591066 (CHEMBL5190023). IC₅₀ = 16 nM for GCN2 inhibition in human SK-OV-3 cells. Assay Description: Inhibition of GCN2 in human SK-OV-3 cells assessed as reduction in phosphorylation of eIF2alpha by cellular assay. Accessed April 2026. View Source
- [2] PMC Table 2. 7c: 6-Br derivative with IC₅₀ = 10.5 µM; unsubstituted analog (7b) shows NA (no activity at 50 µM). PMCID: PMC5062748. Accessed April 2026. View Source
